molecular formula C11H13F3N2 B1444144 N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine CAS No. 1432679-46-3

N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine

Cat. No.: B1444144
CAS No.: 1432679-46-3
M. Wt: 230.23 g/mol
InChI Key: CGGVGOVSZDYEAI-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine is a fluorinated organic compound. The presence of the trifluoroethyl group imparts unique properties to the molecule, making it valuable in various fields such as medicinal chemistry, agrochemistry, and materials science. Fluorinated compounds are known for their enhanced metabolic stability, lipophilicity, and biological activity, which makes them attractive for drug development and other applications.

Biochemical Analysis

Biochemical Properties

N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to interact with poly (ADP-ribose) polymerases (PARPs), which are nuclear enzymes involved in DNA repair mechanisms . The interaction between this compound and PARPs facilitates the PARylation process, involving the transfer of ADP-ribose residues from nicotinamide adenine dinucleotide (NAD+) onto designated substrates . This interaction is crucial for the modulation of cellular stress responses and the regulation of various cellular physiological processes.

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. The compound affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the interaction with PARPs can lead to the activation of DNA repair mechanisms, which is essential for maintaining genomic stability . Additionally, this compound can influence the unfolded protein response (UPR) and cytoplasmic stress response, thereby affecting protein and RNA quality control mechanisms .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to PARPs, facilitating the PARylation process and subsequently activating DNA repair pathways . This binding interaction is crucial for the regulation of cellular stress responses and the modulation of various signal transduction pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects on cellular processes . Degradation of the compound over time can lead to a decrease in its efficacy and potency. Long-term exposure to this compound has been observed to influence cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been shown to enhance DNA repair mechanisms and improve cellular stress responses . At higher dosages, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing harm to the cells.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with PARPs plays a crucial role in the regulation of NAD+ metabolism, which is essential for cellular energy production and DNA repair . Additionally, this compound can influence the levels of specific metabolites, thereby affecting overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters and proteins influences its localization and accumulation within different cellular compartments . This distribution is crucial for the compound’s activity and function, as it determines the sites of action and the extent of its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for the regulation of its biochemical properties and the modulation of cellular processes. For instance, the compound’s presence in the nucleus is essential for its interaction with PARPs and the subsequent activation of DNA repair mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the N-trifluoroethylation of aniline derivatives using 2,2,2-trifluoroethylamine hydrochloride in the presence of a catalyst such as iron porphyrin . This reaction proceeds via a cascade diazotization/N-trifluoroethylation process, yielding the desired product in good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the availability of starting materials and reagents in bulk quantities is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halides or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine is unique due to its specific quinoline scaffold combined with the trifluoroethyl group. This combination imparts distinct properties such as enhanced metabolic stability, lipophilicity, and biological activity, making it valuable for various applications in medicinal chemistry, agrochemistry, and materials science.

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)7-16-9-5-1-3-8-4-2-6-15-10(8)9/h2,4,6,9,16H,1,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGVGOVSZDYEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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